Butoxy(phenylcarbamoyl)phosphinate
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Overview
Description
Butoxy(phenylcarbamoyl)phosphinate is an organophosphorus compound characterized by the presence of a butoxy group, a phenylcarbamoyl group, and a phosphinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butoxy(phenylcarbamoyl)phosphinate typically involves the reaction of a phosphinic acid derivative with a butoxy and phenylcarbamoyl group. One common method is the reaction of a phosphinic acid ester with butanol and phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the complete conversion of reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of high-purity reactants, precise control of reaction conditions, and efficient separation and purification of the final product. Techniques such as distillation, crystallization, and chromatography are commonly used to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
Butoxy(phenylcarbamoyl)phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate derivatives.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the butoxy or phenylcarbamoyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include phosphonate esters, phosphine oxides, and substituted phosphinates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Butoxy(phenylcarbamoyl)phosphinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and as a probe for studying biological pathways involving phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorus metabolism.
Industry: It is used in the development of flame retardants, plasticizers, and other specialty chemicals
Mechanism of Action
The mechanism of action of butoxy(phenylcarbamoyl)phosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can mimic the structure of natural phosphorus-containing molecules, allowing it to bind to active sites and inhibit enzyme activity. This inhibition can affect various biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Butoxy(phenylcarbamoyl)phosphinate can be compared with other similar compounds, such as:
Phosphonates: These compounds have a phosphorus-carbon bond and are known for their stability and biological activity.
Phosphinates: Similar to this compound, these compounds contain a phosphorus-oxygen bond and are used in various applications, including as enzyme inhibitors and flame retardants
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications .
Conclusion
This compound is a versatile organophosphorus compound with significant potential in various scientific and industrial fields. Its unique chemical structure and reactivity make it an important subject of study for researchers and industry professionals alike.
Properties
CAS No. |
62277-91-2 |
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Molecular Formula |
C11H15NO4P- |
Molecular Weight |
256.21 g/mol |
IUPAC Name |
butoxy(phenylcarbamoyl)phosphinate |
InChI |
InChI=1S/C11H16NO4P/c1-2-3-9-16-17(14,15)11(13)12-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,12,13)(H,14,15)/p-1 |
InChI Key |
RIDIXAAYQYETDQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOP(=O)(C(=O)NC1=CC=CC=C1)[O-] |
Origin of Product |
United States |
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